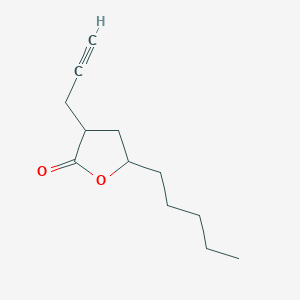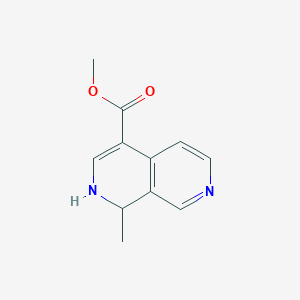![molecular formula C15H13NO4 B14303484 Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- CAS No. 124797-64-4](/img/structure/B14303484.png)
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a nitrophenyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol using dilute nitric acid at room temperature to produce a mixture of 2-nitrophenol and 4-nitrophenol.
Methoxylation: The nitrophenol is then subjected to methoxylation, where a methoxy group is introduced to the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), alkyl halides, sulfonic acid, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated, alkylated, or sulfonated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]- can be compared with other similar compounds such as:
Phenol, 4-methoxy-2-nitro-: Similar structure but lacks the vinyl group, resulting in different chemical properties and reactivity.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of a vinyl group, leading to variations in its chemical behavior and applications.
2-methoxy-4-methylphenol:
Eigenschaften
CAS-Nummer |
124797-64-4 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
2-methoxy-4-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H13NO4/c1-20-15-10-12(6-9-14(15)17)3-2-11-4-7-13(8-5-11)16(18)19/h2-10,17H,1H3 |
InChI-Schlüssel |
MXVJQFUHKLOOCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


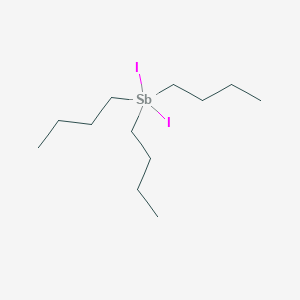
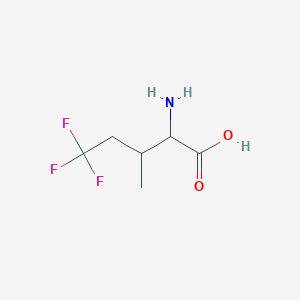


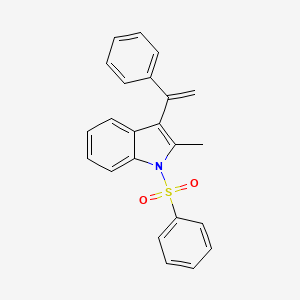
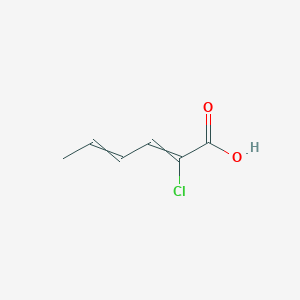
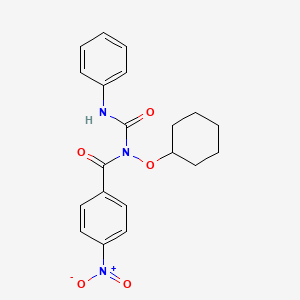
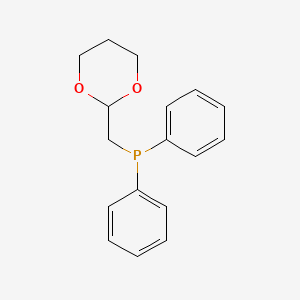
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
